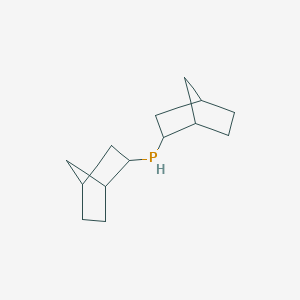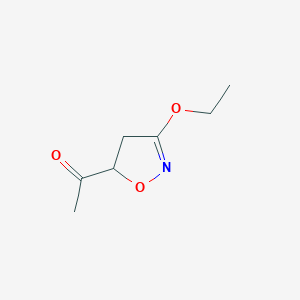![molecular formula C13H22O8 B136979 Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate CAS No. 134121-14-5](/img/structure/B136979.png)
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate, also known as MADAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate exerts its biological activities through various mechanisms. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to reduce the levels of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate. One potential area of research is the development of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate. Additionally, the development of new synthesis methods for Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate and its derivatives could lead to the discovery of more potent and effective compounds. Finally, the evaluation of the safety and toxicity of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate in vivo is necessary for its potential clinical applications.
Conclusion:
In conclusion, Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate is a promising chemical compound with potential applications in various fields, including medicine, agriculture, and industry. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for scientific research. Further research is needed to fully understand the biological activities of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate and to explore its potential applications in the future.
Métodos De Síntesis
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate can be synthesized through a multistep process involving the reaction of glycidol with 3,4,5-trimethoxybenzaldehyde, followed by acetylation and esterification. The final product is a white crystalline powder with a melting point of 76-78°C.
Aplicaciones Científicas De Investigación
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, through the induction of apoptosis and cell cycle arrest. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to alleviate inflammation by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway.
Propiedades
Número CAS |
134121-14-5 |
|---|---|
Nombre del producto |
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate |
Fórmula molecular |
C13H22O8 |
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate |
InChI |
InChI=1S/C13H22O8/c1-8(14)21-13-10(5-19-7-11(15)17-3)20-6-9(16-2)12(13)18-4/h9-10,12-13H,5-7H2,1-4H3 |
Clave InChI |
JNQZWDRCIIILNU-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(OCC(C1OC)OC)COCC(=O)OC |
SMILES canónico |
CC(=O)OC1C(OCC(C1OC)OC)COCC(=O)OC |
Sinónimos |
4-AMMMG 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol, 2-O-(methoxycarbonylmethyl)-3,6-di-O-methyl isomer 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol, 3-O-(methoxycarbonylmethyl)-2,6-di-O-methyl isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

